[1-(4-Fluorophenyl)cyclopropyl]methanamine
Description
[1-(4-Fluorophenyl)cyclopropyl]methanamine is a cyclopropylmethanamine derivative featuring a fluorine-substituted phenyl ring attached to a cyclopropane core. The cyclopropane ring confers conformational rigidity, while the 4-fluorophenyl group enhances lipophilicity and electronic interactions with biological targets.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUFNBWJGVYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602562 | |
| Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-46-0 | |
| Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-fluorophenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Fluorophenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Fluorophenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and fluorophenyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the cyclopropyl ring may influence the compound’s stability and reactivity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- (1-(4-Chlorophenyl)cyclopropyl)methanamine (C₁₀H₁₂ClN):
Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl: +0.71 LogP vs. F: +0.14). This substitution may enhance binding to hydrophobic pockets in targets like 5-HT receptors but could reduce metabolic stability due to slower oxidative degradation . - Safety data indicate higher acute oral toxicity (Category 4, H302) for the 3-chloro derivative .
Heterocyclic N-Substituents
- N-(Quinolin-8-ylmethyl) derivatives (e.g., Compound 39, ): Introducing a quinoline moiety (C₁₉H₁₉FN₂·HCl) enhances π-π stacking with aromatic residues in receptors. HRMS data (ESI: [M+H]⁺ = 329.1) confirm purity. Such modifications improve selectivity for 5-HT₂C over 5-HT₂A receptors .
- Stereochemistry ([α]D = +10.0° in D₂O) affects binding; enantiomers show differential activity in functional assays .
Cyclopropane Ring Modifications
- Monoisotopic mass (209.097127 Da) and NMR data confirm structural integrity .
- Trifluoromethyl Derivatives (e.g., [1-(4-Trifluoromethylphenyl)cyclopropyl]methanamine, C₁₁H₁₂F₃N): The CF₃ group (σm = 0.43) enhances electron-withdrawing effects, altering electronic distribution and receptor binding kinetics .
Biological Activity
Overview
[1-(4-Fluorophenyl)cyclopropyl]methanamine, with the molecular formula C10H12FN, is a cyclopropyl derivative featuring a fluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties that may influence its biological activity.
The compound is characterized by its cyclopropyl structure and the presence of a fluorine atom on the phenyl ring, which can enhance metabolic stability and binding affinity to biological targets. The mechanism of action typically involves interactions with specific receptors or enzymes, influenced by the compound's conformation and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The fluorophenyl group may increase binding affinity to serotonin receptors, particularly the 5-HT2C receptor, which is significant in mood regulation and appetite control .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways relevant to various diseases .
- Structural Stability : The cyclopropyl moiety contributes to the overall stability and reactivity of the compound, allowing it to maintain efficacy under physiological conditions.
Biological Activity Studies
Research into the biological activity of this compound has included various studies focusing on its pharmacological effects:
Antimicrobial Activity
A study examining similar cyclopropyl derivatives indicated that compounds with structural similarities exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential for this compound in developing antimicrobial agents .
Case Studies
- Antidepressant Activity : A series of experiments demonstrated that fluorinated cyclopropane derivatives could act as selective agonists at serotonin receptors, enhancing their potential as antidepressants. The presence of the fluorine atom was noted to improve receptor binding compared to non-fluorinated analogs .
- Neuroprotective Effects : Research has suggested that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through serotonin pathways.
Comparative Analysis
The biological activity of this compound can be compared with other structurally related compounds. Below is a summary table highlighting key differences in activity:
| Compound Name | Structural Features | Biological Activity | Target Receptor/Enzyme |
|---|---|---|---|
| This compound | Cyclopropyl + Fluorophenyl | Antidepressant, Antimicrobial | 5-HT2C Receptor |
| [1-(4-Chloro-3-fluorophenyl)cyclopropyl]methanamine | Cyclopropyl + Chloro + Fluoro | Moderate Antimicrobial | Unknown |
| [4-Fluoro-3-isopropylphenyl]methanamine | Isopropyl + Fluoro | Weak Antimicrobial | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
